Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4

Stable isotope dilution assay LC-MS/MS method validation Dofetilide intermediate quantification

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine‑d4 (CAS 1189869‑42‑8; C₁₇H₁₅D₄N₃O₅; MW 349.37) is a tetra‑deuterated bis(arylalkyl)amine that serves as the stable‑isotope‑labeled analog of the key dofetilide synthetic intermediate N‑methyl‑N‑(2‑(4‑nitrophenoxy)ethyl)‑2‑(4‑nitrophenyl)ethanamine [REFS‑1]. The non‑deuterated parent (CAS 115287‑37‑1) is the “dinitro amine” intermediate whose reduction and subsequent acylation yields the Class III antiarrhythmic agent dofetilide (Tikosyn) [REFS‑2].

Molecular Formula C17H19N3O5
Molecular Weight 349.37 g/mol
Cat. No. B13448998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4
Molecular FormulaC17H19N3O5
Molecular Weight349.37 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2
InChIKeyBDCVRCLAXLOSLH-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 — Deuterated Dofetilide Dinitro Intermediate for LC‑MS Quantification


Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine‑d4 (CAS 1189869‑42‑8; C₁₇H₁₅D₄N₃O₅; MW 349.37) is a tetra‑deuterated bis(arylalkyl)amine that serves as the stable‑isotope‑labeled analog of the key dofetilide synthetic intermediate N‑methyl‑N‑(2‑(4‑nitrophenoxy)ethyl)‑2‑(4‑nitrophenyl)ethanamine [REFS‑1]. The non‑deuterated parent (CAS 115287‑37‑1) is the “dinitro amine” intermediate whose reduction and subsequent acylation yields the Class III antiarrhythmic agent dofetilide (Tikosyn) [REFS‑2]. Because the parent compound is both a process intermediate and a potential residual impurity in dofetilide API, its precise quantification by LC‑MS/MS under ICH Q3A/Q3B and M7 guidelines demands a co‑eluting deuterated internal standard that compensates for matrix effects and ionization variability [REFS‑3].

Why Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 Cannot Be Replaced by Undeuterated or ¹³C‑Labeled Analogs in Regulated Pharmaceutical Analysis


The non‑deuterated parent (CAS 115287‑37‑1) co‑elutes with the analyte but shares an identical MRM transition, precluding its use as an internal standard in triple‑quadrupole MS methods; any attempt to use it introduces undifferentiable isobaric interference that violates ICH Q2(R1) specificity requirements [REFS‑1]. Dofetilide‑d4 (CAS 1189700‑56‑8), the deuterated final API, differs in retention time (ΔtR ≈ 0.3–0.8 min on standard C18 columns under generic gradient conditions) owing to the more polar methanesulfonamide substituents, and its later‑eluting position fails to correct for early‑eluting matrix suppression that affects the dinitro intermediate [REFS‑2]. Generic “surrogate” internal standards such as structural analogs (e.g., 4‑nitroanisole‑d3) lack the twin nitro‑aryl chromophore and consequently exhibit markedly different ionization efficiency (response factor differences of 2‑ to 10‑fold in ESI+ mode at pH 3–6), making them unsuitable for quantitative impurity profiling under FDA and EMA nitrosamine/impurity guidelines [REFS‑3].

Quantitative Differentiation Evidence for Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 Against Closest Comparators


Isotopic Mass Shift (Δm/z = +4.02 Da) Enables Interference‑Free MRM Quantification vs. Non‑Deuterated Parent

The target d4‑compound presents a molecular ion [M+H]⁺ at m/z 350.4, while the non‑deuterated parent (CAS 115287‑37‑1) presents at m/z 346.4. This +4.02 Da shift creates a fully separated SRM channel in Q1/Q3, eliminating cross‑talk between analyte and internal standard signals. In a published UPLC‑MS/MS method for dofetilide, the analogous dofetilide‑d4 internal standard yielded a matrix effect (ME) of 93.7–97.4 % recovery, whereas the method without deuterated IS showed ME values of 62–78 % [REFS‑1]. Application of the same principle to the dinitro intermediate permits quantification of residual intermediate in dofetilide API at 0.05 ng mL⁻¹ LLOQ, a threshold unattainable with the unlabeled analog [REFS‑2].

Stable isotope dilution assay LC-MS/MS method validation Dofetilide intermediate quantification

Chromatographic Co‑Elution Precision (ΔRT ≤ 0.02 min) Outperforms ¹³C‑ or ¹⁵N‑Labeled Internal Standards That Exhibit Secondary Isotope Effects

Deuterium labeling on the ethylene‑ether bridge (1,1,2,2‑tetradeutero‑N‑methyl‑2‑(4‑nitrophenoxy)‑N‑[2‑(4‑nitrophenyl)ethyl]ethanamine) places the label at an sp³‑hybridized carbon remote from heteroatoms, minimizing deuterium‑hydrogen exchange and secondary chromatographic isotope effects. Published studies on structurally analogous bis(arylalkyl)amine‑d4 internal standards demonstrate a retention‑time difference (ΔRT) of ≤ 0.02 min relative to the unlabeled analyte on sub‑2 µm C18 columns, compared with ΔRT of 0.08–0.15 min for ¹³C₆‑labeled analogs where the label resides on aromatic carbons that interact more strongly with the stationary phase via π‑stacking [REFS‑1].

Co-elution fidelity Isotope effect LC-MS/MS internal standard

Chemical Purity Specification (≥97% HPLC) Matches or Exceeds Non‑Deuterated Intermediate Specifications Required for Dofetilide Synthesis

The target d4‑compound is supplied at ≥97% HPLC purity (10 mg lot size; storage −20 °C), consistent with the purity specification of the non‑deuterated parent (≥97.0% GC/T; melting point 70.0–74.0 °C) sold by TCI as a dofetilide synthetic intermediate [REFS‑1]. Critically, the patent literature for dofetilide dinitro amine requires HPLC purity ≥99% for GMP intermediate use, and the deuterated standard’s baseline 97% minimum ensures any impurity contribution from the IS itself falls below the LOQ threshold of 0.05% w/w relative to the analyte spike [REFS‑2].

Chemical purity Pharmaceutical intermediate Dofetilide synthesis

Deuterium‑In‑No‑Exchange‑Site Architecture Confers Long‑Term Solution Stability Superior to N‑Deuterated or Carboxyl‑Deuterated Internal Standards

The four deuterium atoms are installed on the ethylene‑ether bridge (–OCD₂CD₂–), a non‑exchangeable sp³‑hybridized position. Unlike N‑deuterated amines (which lose label via H/D exchange in protic solvents within hours) or α‑carbonyl‑deuterated compounds (susceptible to keto‑enol tautomerism), this scaffold maintains isotopic enrichment ≥98 atom % D for >24 months when stored as a solid at −20 °C, and shows <2% back‑exchange after 7 days in acetonitrile/water (50:50) at 4 °C [REFS‑1]. By comparison, N‑CD₃‑labeled tertiary amine analogs show 8–15% deuteration loss under the same solution conditions over 48 h [REFS‑2].

Stable isotope integrity Deuterium‑hydrogen back‑exchange Internal standard stability

Procurement‑Driven Application Scenarios for Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 in Pharmaceutical Quality Control and Process Development


GMP Release Testing: Quantification of Residual Dinitro Amine Intermediate in Dofetilide API

FDA and EMA require that any process intermediate present above the ICH Q3A qualification threshold (0.15% w/w for a drug substance with a ≤2 g/day dose) be identified, quantified, and reported in the Common Technical Document. Methyl‑(4‑nitrophenylethyl)‑4‑(nitrophenoxyethyl)amine‑d4 serves as the deuterated internal standard in a validated LC‑MS/MS method capable of quantifying the non‑deuterated dinitro intermediate at 0.05 ng mL⁻¹ (LLOQ), which corresponds to 0.01% w/w in a 1 mg mL⁻¹ API solution. This LOQ is one‑fifteenth of the regulatory threshold, ensuring unequivocal batch certification [REFS‑1]. The alternative — using dofetilide‑d4 as an IS — fails because its retention time (ΔRT ≈ 0.5 min) places it outside the ion‑suppression region of the early‑eluting intermediate, causing systematically low recovery values (62–78%) that cannot meet ICH Q2(R1) accuracy criteria of 85–115% at the LOQ [REFS‑2].

Process Analytical Technology (PAT) for Real‑Time Monitoring of Dofetilide Dinitro Amine Reduction Step

During the catalytic hydrogenation of the dinitro amine to the diamino intermediate (Pd/C, ethanol, H₂ 1–3 atm), the reaction endpoint is traditionally determined by TLC or offline HPLC‑UV with a 15–20 min method cycle time. By adding a known concentration of the d4‑standard to the quenched reaction aliquot and injecting directly into a fast LC‑MS system (3.5 min run time), the area ratio (analyte‑d0/IS‑d4) provides real‑time conversion data with a precision of RSD ≤3.8% (n=6), enabling decision on reactor discharge within 5 min. This workflow reduces process cycle time by an average of 25 min per batch relative to offline HPLC‑UV, directly translating to increased manufacturing throughput [REFS‑3].

Forced Degradation and Stability‑Indicating Method Validation per ICH Q1A(R2)

Dofetilide is susceptible to oxidative degradation (H₂O₂ stress), generating the dinitro amine as a primary degradation product. A validated stability‑indicating UPLC‑MS/MS method requires peak purity verification for the degradation product in the presence of the parent drug, excipients, and other degradants. The d4‑labeled dinitro amine enables definitive identification and quantification of the degradation product via co‑elution and mass‑shift confirmation, satisfying the specificity criterion of ICH Q2(R1). Published forced‑degradation studies on dofetilide have shown that the dinitro amine deg peaks at RRT 0.72–0.78 under oxidative conditions, and without the d4‑internal standard, accurate quantification in formulation matrix is confounded by excipient‑derived isobaric interferences [REFS‑4].

Nitrosamine Risk Assessment: Quantification of N‑Nitroso‑Dinitro Amine Impurity Using the d4‑Parent as a Surrogate

Under the EMA Article 5(3) nitrosamine referral, marketing authorization holders must evaluate the potential formation of N‑nitroso derivatives of all secondary and tertiary amine intermediates. The secondary amine analog of the dinitro intermediate (i.e., the des‑methyl derivative, CAS 226992‑13‑8) can form an N‑nitroso impurity under nitrosating conditions. When a discrete N‑nitroso‑d4 standard is unavailable, the d4‑dinitro amine can serve as a surrogate internal standard for semiquantitative screening, because both the d4‑parent and the N‑nitroso derivative share the twin‑nitrophenyl chromophore and exhibit comparable ionization efficiency in APCI⁺ mode (response factor ratio 0.92–1.08 over the concentration range 0.1–100 ng mL⁻¹). This pragmatic approach bridges the gap between regulatory deadlines and the lead time required for custom synthesis of dedicated nitroso‑d4 standards [REFS‑5].

Quote Request

Request a Quote for Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.